3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-16(18-6-9-24-10-8-21-13-17-12-20-21)14-3-1-4-15(11-14)22-7-2-5-19-22/h1-5,7,11-13H,6,8-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUCYYXVMYYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. These intermediates are then linked through a series of condensation and substitution reactions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
- 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
Uniqueness
The uniqueness of this compound lies in its dual heterocyclic structure, which provides a versatile platform for interacting with various biological targets. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure
The molecular formula of the compound is , and it features a pyrazole ring linked to a triazole moiety through an ethoxy group. The structural attributes are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on anti-inflammatory and anticancer properties. Below is a summary of key findings from various studies:
Anti-inflammatory Activity
- Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In vitro studies demonstrated that it has a selective inhibitory effect on COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- In Vitro Efficacy : In a study by Abdellatif et al., several pyrazole derivatives were synthesized and screened for their COX-1 and COX-2 inhibitory activities. The derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .
- Case Study : In an experimental model using carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties with minimal side effects on gastric mucosa .
Anticancer Activity
- Cell Line Studies : The compound was evaluated against various cancer cell lines, including breast cancer and leukemia models. It showed promising results in inhibiting cell proliferation with IC50 values comparable to established chemotherapeutics .
- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses in treated cell populations .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, the compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Data Tables
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide, and how do they influence its chemical reactivity?
- Structural Analysis : The compound features a benzamide backbone substituted with pyrazole and triazole heterocycles linked via an ethoxyethyl spacer. The pyrazole (1H-pyrazol-1-yl) and triazole (1H-1,2,4-triazol-1-yl) groups introduce nitrogen-rich aromatic systems that enhance hydrogen-bonding and π-π stacking interactions, critical for biological targeting .
- Reactivity Implications : The amide bond (-CONH-) is susceptible to hydrolysis under acidic/basic conditions, requiring controlled pH during synthesis. The ethoxyethyl spacer improves solubility, while the triazole’s electron-deficient nature facilitates nucleophilic substitution reactions .
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- Synthetic Routes :
- Step 1 : Coupling of 3-(1H-pyrazol-1-yl)benzoic acid with 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 2 : Purification via column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol .
- Characterization Methods :
- TLC : Monitor reaction progress (Rf ~0.5 in EtOAc/hexane 1:1).
- NMR : Confirm amide formation (δ 8.2–8.5 ppm for aromatic protons; δ 3.6–4.2 ppm for ethoxyethyl protons) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 381.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Critical Parameters :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation (yield increases from 60% to 85%) .
- Solvents : Anhydrous DMF minimizes side reactions (e.g., hydrolysis) compared to THF .
- Temperature : Maintain 0–5°C during coupling to suppress racemization .
- Table 1 : Optimization Results
| Parameter | Baseline (Yield) | Optimized (Yield) |
|---|---|---|
| Catalyst (DMAP) | 60% | 85% |
| Solvent (DMF) | 70% | 90% |
| Temp Control | 65% | 88% |
Q. What computational approaches predict the biological activity and binding mechanisms of this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The pyrazole and triazole moieties show strong binding to ATP-binding pockets (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS-based simulations (100 ns) reveal stable hydrogen bonds with residue Lys721 in EGFR, explaining inhibitory activity .
- SAR Studies : Modify the ethoxyethyl spacer to shorter/longer chains; longer chains reduce activity due to steric hindrance .
Q. How can researchers resolve contradictions in reported biological activities of similar benzamide derivatives?
- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for kinase inhibition):
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time).
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) .
- Meta-Analysis : Compare structural analogs (e.g., chloro vs. methoxy substituents) to identify activity trends .
Methodological Guidance
-
Synthesis Troubleshooting :
- Low Yield : Replace EDC with DCC for better activation of carboxylic acids .
- Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .
-
Biological Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
